MAO-B Preferential Inhibition vs. Unsubstituted 3-Quinoline Analog
In a head-to-head comparison using the same fluorescence-based kynuramine conversion assay, 2-(6-methylquinolin-3-yl)ethan-1-amine demonstrates an MAO-B IC50 of 1.13 µM [1], while the unsubstituted analog 2-(quinolin-3-yl)ethan-1-amine exhibits an MAO-B IC50 of 15.4 µM [2]. This represents a 13.6-fold improvement in MAO-B inhibitory potency conferred solely by the 6-methyl substituent.
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.13 µM (1,130 nM) |
| Comparator Or Baseline | 2-(Quinolin-3-yl)ethan-1-amine: 15.4 µM (15,400 nM) |
| Quantified Difference | 13.6-fold improvement |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay (human recombinant MAO-B) |
Why This Matters
The 6-methyl group is critical for achieving low-micromolar MAO-B inhibition, enabling more potent tool compounds for Parkinson's disease and neuropsychiatric research.
- [1] BindingDB. Compound CHEMBL1575961 (BDBM50401981) – MAO-B IC50: 1.13E+3 nM. View Source
- [2] BindingDB. Compound CHEMBL1492484 (BDBM50401987) – MAO-B IC50: 1.54E+4 nM. View Source
